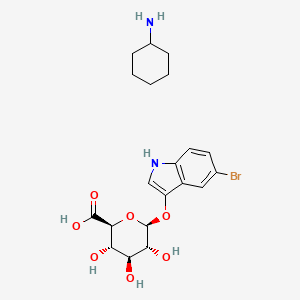

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

描述

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a chromogenic substrate used primarily in molecular biology and biochemistry. It is a derivative of indoxyl and glucuronic acid, and it is commonly used to detect the activity of beta-glucuronidase, an enzyme encoded by the gusA gene. When hydrolyzed by beta-glucuronidase, this compound produces an intense blue precipitate, making it useful for various applications, including bacterial detection and gene expression studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves several steps. The starting material, indoxyl, undergoes bromination to introduce the bromine atom at the 5-position. This is followed by the attachment of the glucuronic acid moiety through a glycosidic bond formation. The final step involves the addition of cyclohexylammonium to form the salt. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .

化学反应分析

Hydrolysis by β-Glucuronidase

The primary reaction involves enzymatic cleavage by β-glucuronidase, which hydrolyzes the β-1,4-glycosidic bond between glucuronic acid and the indoxyl moiety. This step releases 5-bromo-4-chloro-indoxyl and glucuronic acid .

Key Reaction:

-

Enzyme Specificity : β-Glucuronidase from E. coli (GUS) shows high specificity for this substrate, with optimal activity at pH 6.8–7.2 .

-

Reaction Rate : Hydrolysis occurs within minutes under standard laboratory conditions (25°C, aqueous buffer) .

Dimerization of Indoxyl Derivatives

The liberated 5-bromo-4-chloro-indoxyl undergoes spontaneous dimerization in the presence of oxygen, forming a leuco-indigo intermediate .

Key Reaction:

-

Conditions : Dimerization is pH-dependent and accelerates in slightly alkaline environments .

-

Intermediate Stability : The leuco form is transient and rapidly oxidizes to the final chromophore.

Oxidation to Indigo Dye

The leuco-indigo intermediate oxidizes in air to form 5,5′-dibromo-4,4′-dichloro-indigo , an insoluble blue precipitate with an absorption maximum at 615 nm .

Key Reaction:

-

Precipitate Characteristics :

Physicochemical Parameters Influencing Reactions

Experimental Observations

科学研究应用

Biochemical Assays

Substrate for Enzyme Activity

This compound is primarily used as a substrate in assays to detect beta-glucuronidase activity. The hydrolysis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid by beta-glucuronidase results in the formation of an intense blue precipitate, which can be quantitatively measured. This property is crucial for understanding various biochemical pathways involving glucuronidation, a process important in drug metabolism and detoxification .

Case Study: Enzyme Kinetics

In studies assessing enzyme kinetics, researchers have utilized this compound to determine the reaction rates and mechanisms of beta-glucuronidase. The intensity of the blue precipitate correlates with enzyme concentration, allowing for precise calculations of enzyme activity .

Drug Metabolism Studies

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt plays a vital role in pharmacokinetic studies. It helps researchers understand how drugs are metabolized in the body by providing insights into the activity of glucuronidation pathways. This is particularly important for evaluating the safety and efficacy of new pharmaceuticals .

Research Example: Pharmacokinetic Profiling

A study demonstrated the use of this compound to profile drug metabolism in liver microsomes. The results indicated that variations in beta-glucuronidase activity significantly affect drug clearance rates, highlighting its importance in drug development processes .

Histological Staining

The compound is extensively used in histology for staining tissues to visualize cellular structures and functions. When applied to tissue samples, it allows for the localization of beta-glucuronidase activity, facilitating studies on cellular processes and disease mechanisms.

Application in Cancer Research

In cancer biology, this compound has been employed to investigate tumor markers and the proliferation mechanisms of cancer cells. Histochemical assays using this compound have provided insights into tumor microenvironments and therapeutic targets .

Environmental Monitoring

This compound is also applied in environmental science to assess the presence of pollutants. Its ability to indicate beta-glucuronidase activity makes it useful for monitoring microbial contamination in water and soil samples.

Case Study: Pollution Assessment

Research has shown that 5-Bromo-3-indoxyl-beta-D-glucuronic acid can be used to evaluate the biodegradation of pharmaceuticals in wastewater treatment processes. By measuring enzyme activity, scientists can gauge the effectiveness of bioremediation strategies .

Genetic Research

In molecular biology, this compound serves as a reporter substrate for gene expression studies. It is particularly valuable for monitoring the activity of the gusA gene, which encodes beta-glucuronidase.

Example: Transgenic Plant Studies

Researchers have utilized this compound to track gene expression in transgenic plants. The resulting blue coloration indicates successful expression of the gusA gene, allowing for effective screening of genetically modified organisms .

作用机制

The mechanism of action of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves its hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety, releasing the indoxyl derivative. This indoxyl derivative then undergoes oxidative polymerization to form indigotin, the blue dye. The molecular target of this compound is beta-glucuronidase, and the pathway involved is the hydrolysis of the glycosidic bond followed by oxidation .

相似化合物的比较

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is unique due to its high sensitivity and specificity for beta-glucuronidase. Similar compounds include:

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid cyclohexylammonium salt: Another chromogenic substrate for beta-glucuronidase, producing a blue precipitate

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside: Used for detecting beta-galactosidase activity, producing a blue dye.

5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Similar to the compound but with a different halogen substitution pattern.

These compounds share similar applications but differ in their specificity for different enzymes and the intensity of the color produced .

生物活性

5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt, commonly referred to as BCIG (Bromo-Chloro-Indolyl-β-D-Glucuronide), is a chromogenic substrate widely utilized in biological assays, particularly for the detection of β-glucuronidase (GUS) activity. This compound is significant in various fields, including microbiology, molecular biology, and clinical diagnostics.

- Molecular Formula: C₁₄H₁₃BrClNO₇·C₆H₁₃N

- Molecular Weight: 521.79 g/mol

- CAS Number: 114162-64-0

- Appearance: White solid, soluble in water and DMSO.

BCIG acts as a substrate for β-glucuronidase, an enzyme that hydrolyzes glucuronides to release indoxyl, which subsequently oxidizes to form a blue precipitate (indigo) upon enzymatic cleavage. The intensity of the blue color correlates with the enzyme activity and can be quantitatively measured using spectrophotometry.

Biological Applications

- Microbial Detection:

- Gene Expression Studies:

- Clinical Diagnostics:

Case Studies

- Detection of E. coli in Food Products:

- GUS Gene Expression in Transgenic Plants:

- Environmental Monitoring:

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Application Area | Color Change |

|---|---|---|---|---|

| 5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt | 114162-64-0 | 521.79 g/mol | Microbial detection, GUS assays | Blue precipitate upon cleavage |

| 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt | 370100-64-4 | 498.65 g/mol | Microbial detection | Blue precipitate upon cleavage |

| Naphthol AS-BI β-D-glucuronide | 37-87-6 | 548.34 g/mol | Biochemical assays | Dark blue precipitate |

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940106 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-96-7 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt help identify Escherichia coli in urine samples?

A1: 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate that specifically interacts with the enzyme β-glucuronidase. This enzyme is commonly produced by Escherichia coli []. When E. coli is present in a urine sample plated on media containing X-glucuronide, it hydrolyzes the substrate, releasing a colored compound. This color change allows for the visual identification and differentiation of E. coli colonies from other bacteria on the culture plate [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。